2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound is a chromeno[2,3-d]pyrimidine derivative featuring an ethoxy group at position 9, a phenyl ring at position 2, and a sulfanyl-linked acetamide moiety substituted with a 4-fluorophenyl group. Chromeno-pyrimidine scaffolds are known for diverse pharmacological activities, including kinase inhibition and anticancer effects .
Properties
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-2-33-22-10-6-9-18-15-21-26(34-24(18)22)30-25(17-7-4-3-5-8-17)31-27(21)35-16-23(32)29-20-13-11-19(28)12-14-20/h3-14H,2,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSEUDHIOZQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the cycloaddition of substituted α,ω-diynes with cyanamides, catalyzed by ruthenium . This reaction is highly regioselective and can tolerate a wide range of substituents, providing a versatile route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related chromeno-pyrimidine and acetamide derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Substituent Analysis
Chromeno-Pyrimidine Core
- Target Compound : 9-Ethoxy, 2-phenyl.
- N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (): Position 9: Methyl (vs. ethoxy in the target). Position 2: 4-Methylphenyl (vs. phenyl in the target). The 4-methylphenyl group increases hydrophobicity (logP = 6.8) .
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Core: Benzothieno-pyrimidine (vs. chromeno-pyrimidine). Substituents: 4-Methylphenyl at position 3, 4-oxo, and hexahydro backbone.
Acetamide Moiety
- Target Compound : 4-Fluorophenyl.
- 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Substituent: 4-Methylphenyl (vs. 4-fluorophenyl). Impact: Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability compared to methyl .
Physicochemical Properties
*Estimated based on fluorine’s lower lipophilicity compared to chlorine.
Biological Activity
The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-fluorophenyl)acetamide represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : A chromeno[2,3-d]pyrimidine framework.
- Functional Groups : An ethoxy group and a sulfanyl group attached to the chromeno ring, along with a fluorophenyl acetamide moiety.
Antimicrobial Activity
Recent studies suggest that derivatives of chromeno[2,3-d]pyrimidine exhibit significant antimicrobial properties. The inclusion of the sulfanyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-{...} | E. coli | 15 | |
| 2-{...} | S. aureus | 20 | |
| 2-{...} | C. albicans | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on human breast cancer (MCF-7) cells showed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability after 48 hours (IC50 = 8 µM). The mechanism appears to involve the inhibition of the PI3K/AKT signaling pathway.
| Cell Line | Concentration (µM) | Viability (%) | Reference |
|---|---|---|---|
| MCF-7 | 10 | 40 | |
| HeLa | 5 | 30 | |
| A549 | 20 | 50 |
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors.
- Step 1 : Synthesis of the chromeno[2,3-d]pyrimidine core through condensation reactions.
- Step 2 : Introduction of the ethoxy and sulfanyl groups via nucleophilic substitution.
- Step 3 : Formation of the acetamide side chain through acylation reactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the ethoxy group enhances lipophilicity, improving cellular uptake. The sulfanyl group is believed to play a role in biological interactions due to its ability to form hydrogen bonds.
Key Observations:
- Substituents on the phenyl ring significantly affect potency; for instance, fluorination increases metabolic stability and enhances anticancer activity.
- Modifications to the acetamide group can lead to variations in cytotoxicity profiles across different cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
